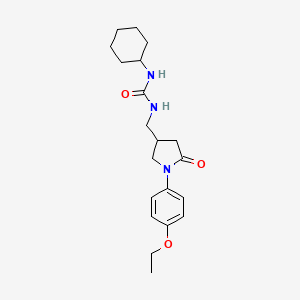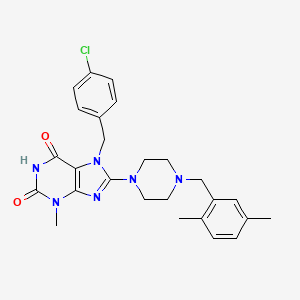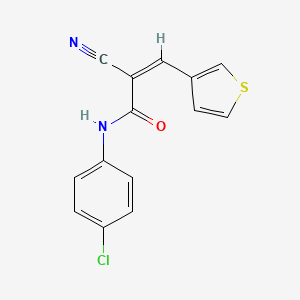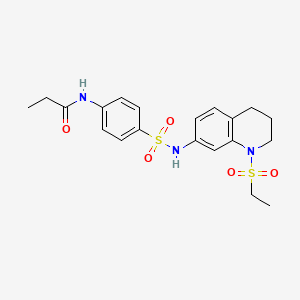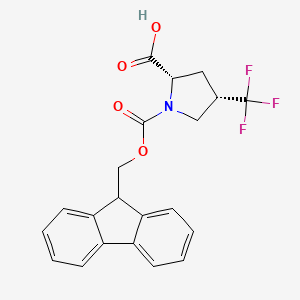
(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid” likely belongs to the class of organic compounds known as pyrrolidine carboxylic acids . These are compounds containing a pyrrolidine ring which bears a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as (2S,4S)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid have been synthesized from commercially available starting materials with excellent diastereoselectivity .Molecular Structure Analysis
The molecular structure of this compound is likely to be similar to that of other pyrrolidine carboxylic acids . It would contain a pyrrolidine ring, a carboxylic acid group, and a trifluoromethyl group .科学的研究の応用
Protective Group Utility in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid, is extensively used for the protection of hydroxy groups in peptide synthesis. This allows for selective deprotection in the presence of base-labile protecting groups, making it a cornerstone in synthetic strategies for complex molecules (Gioeli & Chattopadhyaya, 1982). Similarly, its role in the sequential synthesis of non-linear optical (NLO) oligomers showcases its versatility in protecting amino groups while facilitating the synthesis of technologically relevant materials (Huang et al., 2000).
Application in Solid-Phase Synthesis
The Fmoc group's application extends to solid-phase synthesis, where it is used for the protection of amino acids, enabling the synthesis of peptides and proteins. This method has significantly advanced due to the introduction of various solid supports and linkages, illustrating the Fmoc strategy's role in bioorganic chemistry and peptide drug development (Fields & Noble, 2009).
Bio-inspired Building Blocks for Functional Materials
Fmoc-modified amino acids and short peptides demonstrate remarkable self-assembly characteristics, paving the way for the development of bio-inspired functional materials. These materials have potential applications ranging from cell cultivation to therapeutic agents, highlighting the Fmoc group's role beyond traditional peptide synthesis and into broader material science applications (Tao et al., 2016).
作用機序
The trifluoromethyl group in the compound could potentially enhance its lipophilicity, metabolic stability, and bioavailability. Trifluoromethylated compounds have been used in medicinal chemistry due to these properties .
The Fmoc (9-fluorenylmethoxycarbonyl) group is a common protecting group used in peptide synthesis. It prevents unwanted side reactions during the synthesis process and can be removed under mild basic conditions .
特性
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)12-9-18(19(26)27)25(10-12)20(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,26,27)/t12-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXXCVCUJUTXSF-SGTLLEGYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242934-32-2 |
Source


|
| Record name | (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2955102.png)
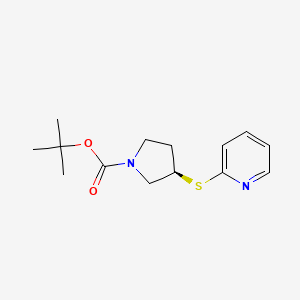



![4-[2-(4-Fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2955110.png)
![1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B2955113.png)
![2-((3,4-dichlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955114.png)
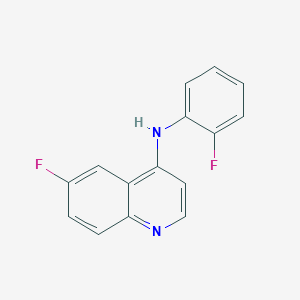
![5-[4-(Prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2955117.png)
